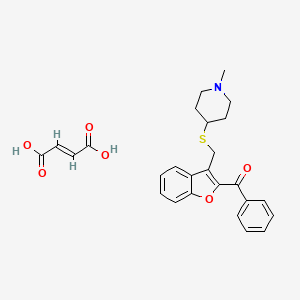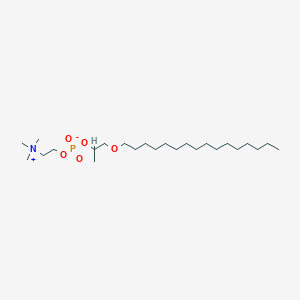
2,3,6-Trichloro-4-methyl-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trichloro-4-methyl-5-nitropyridine is a chlorinated nitropyridine derivative. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research. Its unique structure, characterized by the presence of chlorine and nitro groups on the pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-4-methyl-5-nitropyridine typically involves the chlorination and nitration of pyridine derivatives. One common method includes the reaction of 2,3,6-trichloropyridine with nitric acid under controlled conditions to introduce the nitro group at the 5-position . The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature carefully regulated to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and nitration processes. These methods are designed to maximize efficiency and minimize waste, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6-Trichloro-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic media.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 2,3,6-Trichloro-4-methyl-5-aminopyridine.
Oxidation: 2,3,6-Trichloro-4-carboxy-5-nitropyridine.
Applications De Recherche Scientifique
2,3,6-Trichloro-4-methyl-5-nitropyridine is used in several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3,6-Trichloro-4-methyl-5-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorine atoms can form halogen bonds with biological macromolecules, influencing their activity . These interactions can modulate the function of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6-Trichloropyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Chloro-4-methyl-5-nitropyridine: Similar structure but with fewer chlorine atoms, affecting its reactivity and applications.
Pentachloropyridine: Contains more chlorine atoms, making it more reactive towards nucleophilic substitution.
Uniqueness
2,3,6-Trichloro-4-methyl-5-nitropyridine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise chemical modifications .
Propriétés
Formule moléculaire |
C6H3Cl3N2O2 |
|---|---|
Poids moléculaire |
241.5 g/mol |
Nom IUPAC |
2,3,6-trichloro-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H3Cl3N2O2/c1-2-3(7)5(8)10-6(9)4(2)11(12)13/h1H3 |
Clé InChI |
CVMPHRCWKURYGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=C1Cl)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


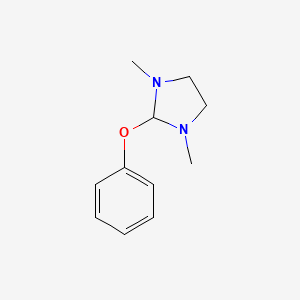
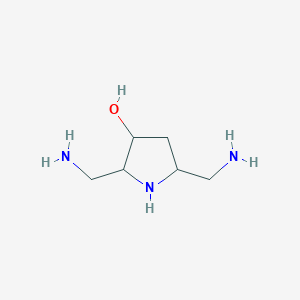
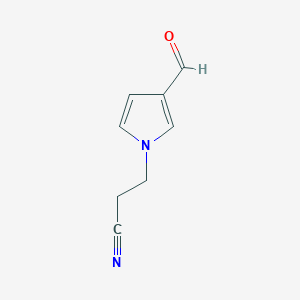
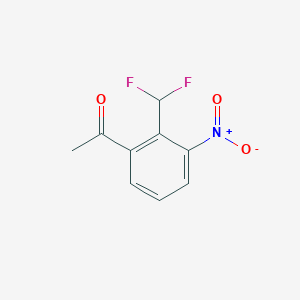
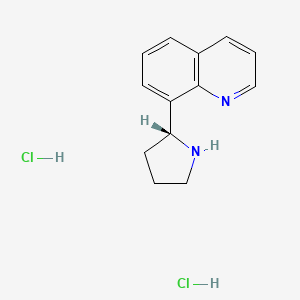
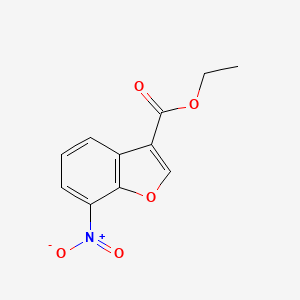
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B15203747.png)

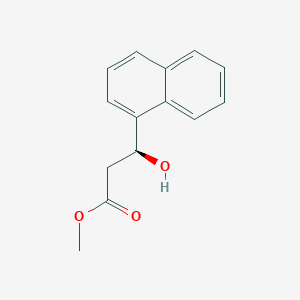

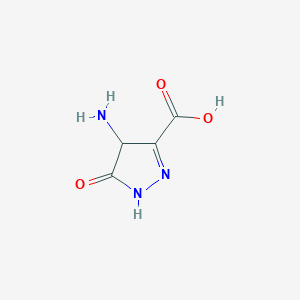
![5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B15203772.png)
